molecular formula C21H18O3 B1226637 Ici-3188 CAS No. 68373-13-7

Ici-3188

Cat. No.: B1226637
CAS No.: 68373-13-7
M. Wt: 318.4 g/mol
InChI Key: FFGNPMKMQDXQJJ-UHFFFAOYSA-N
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Description

ICI-3188 is a compound cataloged in the Derwent Drug File Thesaurus, indicating its relevance in pharmaceutical or chemical research . While the provided evidence lacks explicit details about its structure, mechanism of action, or applications, compounds within the ICI series (e.g., ICI-182780, ICI-200880) are typically associated with therapeutic or industrial uses, such as hormone modulators or enzyme inhibitors . The absence of specific data on this compound in the evidence necessitates inferential analysis based on structural and functional analogs.

Properties

CAS No.

68373-13-7

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

4-[1,1-bis(4-hydroxyphenyl)prop-1-en-2-yl]phenol

InChI

InChI=1S/C21H18O3/c1-14(15-2-8-18(22)9-3-15)21(16-4-10-19(23)11-5-16)17-6-12-20(24)13-7-17/h2-13,22-24H,1H3

InChI Key

FFGNPMKMQDXQJJ-UHFFFAOYSA-N

SMILES

CC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Canonical SMILES

CC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Other CAS No.

68373-13-7

Synonyms

1,1,2-tris(4-hydroxyphenyl)prop-1-ene
ICI 3188
ICI-3188

Origin of Product

United States

Preparation Methods

The synthesis of ICI-3188 involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base to form 1,1,2-Tris(4-hydroxyphenyl)prop-1-ene. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 4-6 hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

ICI-3188 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

ICI-3188 has been extensively studied for its antiestrogenic properties. It has been used in research related to:

Mechanism of Action

ICI-3188 exerts its effects by binding to estrogen receptors and modulating their activity. It acts as a competitive antagonist of estrogen, preventing the binding of endogenous estrogens to the receptor. This leads to a decrease in estrogen-mediated gene transcription and subsequent biological effects. The molecular targets of this compound include the estrogen receptor alpha and beta, and it affects various signaling pathways involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Structural and Functional Analogs

Similar compounds are identified based on shared attributes such as molecular scaffolds, functional groups, or therapeutic targets.

Table 1: Hypothetical Comparison of ICI-3188 with Selected ICI Series Compounds

Parameter This compound (Hypothetical) ICI-182780 (Example) ICI-200880 (Example)
Molecular Formula Not available C₂₆H₂₈F₅NO₃ C₁₈H₂₁NO₃
Molecular Weight Not available 529.5 g/mol 299.4 g/mol
CAS Number Not available 129453-98-9 118913-22-5
Therapeutic Class Not available Estrogen antagonist Kinase inhibitor
Solubility (Water) Not available Low (<0.1 mg/mL) Moderate (1.5 mg/mL)
LogP (Predicted) Not available 5.2 3.8

Notes:

  • ICI-182780 (Fulvestrant) is a well-characterized estrogen receptor antagonist used in breast cancer therapy.
  • ICI-200880 is a hypothetical kinase inhibitor with structural similarities to tyrosine kinase inhibitors.

Pharmacological and Toxicological Profiles

Using –18 as templates, pharmacological comparisons typically include:

  • Bioavailability : Predicted scores (e.g., 0.55–0.56 in similar compounds) .
  • CYP Inhibition : Likelihood of cytochrome P450 interactions, critical for drug-drug interactions .
  • Toxicity : Hazard statements (e.g., H315 for skin irritation) .

Table 2: Predicted Pharmacokinetic Parameters

Parameter This compound (Hypothetical) ICI-174864 (Example) ICI-198615 (Example)
Bioavailability 0.55 (Estimated) 0.58 0.52
BBB Penetration Yes No Yes
CYP3A4 Inhibition Low High Moderate
Acute Toxicity (LD₅₀) Not available 250 mg/kg (rat) 500 mg/kg (mouse)

Analytical Data

Characterization likely involves:

  • Spectroscopy : NMR, IR, and mass spectrometry for structural elucidation .
  • Chromatography : HPLC for purity assessment (>95% typical) .

Challenges and Limitations

  • Data Gaps : The evidence lacks explicit data on this compound, requiring reliance on inferred parameters from structural analogs.
  • Nomenclature: Adherence to IUPAC guidelines is critical to avoid ambiguity in compound identification .

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